1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
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Description
1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research. CDU is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
GPR14/Urotensin-II Receptor Agonist
- Application: A study identified a compound similar to the requested chemical as a nonpeptidic agonist of the urotensin-II receptor. This finding is significant as it provides a pharmacological research tool and a potential drug lead. This agonist can help understand the receptor's role in various physiological and pathological processes.
- References:
- Application: Research on heterocyclic ureas, including compounds similar to the one , has revealed their capability to form multiply hydrogen-bonded complexes. This property is significant for studying molecular self-assembly and the development of novel materials.
- References:
- Application: The ureidopyrimidone functionality, which is structurally related to the given compound, has been shown to strongly dimerize via hydrogen bonding. This characteristic is crucial in the development of supramolecular chemistry and materials science.
- References:
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-7-14(21(2)3)20-13(18-10)9-17-15(22)19-12-6-4-5-11(16)8-12/h4-8H,9H2,1-3H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHTOKCXJULLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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